2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile

Catalog No.
S687989
CAS No.
98899-30-0
M.F
C9H8N2OS
M. Wt
192.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-...

CAS Number

98899-30-0

Product Name

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile

IUPAC Name

2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carbonitrile

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

InChI

InChI=1S/C9H8N2OS/c10-4-6-5-2-1-3-7(12)8(5)13-9(6)11/h1-3,11H2

InChI Key

XMZNDMVUUNFZEB-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)SC(=C2C#N)N

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=C2C#N)N

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring fused with a benzene-like moiety. Its molecular formula is C9H8N2OS, and it has a molecular weight of approximately 180.24 g/mol. The compound features an amino group and a carbonitrile group, contributing to its potential reactivity and biological activity. It is often represented in chemical databases under the CAS number 98899-30-0 and is known for its centrosymmetric properties .

Due to the presence of functional groups such as the amino and carbonitrile groups. Typical reactions may include:

  • Nucleophilic substitution: The amino group can act as a nucleophile, attacking electrophilic centers.
  • Cyclization reactions: The structure allows for potential cyclization under certain conditions, leading to more complex molecular architectures.
  • Reduction reactions: The carbonitrile can be reduced to an amine or aldehyde under appropriate conditions.

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile has been studied for its biological activities, particularly in pharmacological contexts. Preliminary studies suggest that it may exhibit:

  • Antimicrobial properties: Some derivatives of similar compounds have shown effectiveness against various microbial strains.
  • Anticancer activity: Research indicates potential cytotoxic effects on cancer cell lines, suggesting that this compound might be investigated further for therapeutic applications.
  • Neuroprotective effects: Compounds with similar structures have been noted for their neuroprotective properties in certain models .

The synthesis of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile can be achieved through several methods:

  • Condensation reactions: One common method involves the condensation of 2-aminoacridone with appropriate reagents to form the desired compound.
  • Cyclization techniques: Utilizing cyclization methods involving thiophene and benzene derivatives can yield this compound effectively.
  • Multi-step synthesis: A more complex synthesis may involve multiple steps including functional group modifications to achieve the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Material Science: Its unique structure could be explored for use in organic electronics or as a precursor in polymer synthesis.
  • Research: It serves as a valuable intermediate for synthesizing other bioactive compounds.

Interaction studies are crucial for understanding how 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile interacts with biological targets. These studies may include:

  • Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
  • In vitro studies: Assessing its effects on cell lines to evaluate toxicity and efficacy.
  • Molecular docking studies: Computational modeling to predict interactions with various biological macromolecules.

Several compounds share structural similarities with 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-AminoacridoneC13H9N3OContains an acridine structure; known for antimicrobial properties.
4-AminoquinolineC9H10N2Exhibits antimalarial activity; shares an amino group but lacks the thiophene ring.
Benzothiazole derivativesVariesOften studied for their antimicrobial and anticancer properties; structurally related but differ in ring composition.

Uniqueness

The uniqueness of 2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile lies in its specific combination of the thiophene and carbonitrile functionalities along with its potential biological activities that are not commonly found in other similar compounds. This makes it a promising candidate for further research and development in medicinal chemistry .

The Gewald reaction, first reported in the 1960s, remains the most efficient method for synthesizing 2-aminothiophene derivatives, including 2-amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile. The reaction typically involves three components: a ketone, an α-cyanoester, and elemental sulfur, facilitated by a base such as morpholine or diethylamine.

Mechanistic Insights

The mechanism proceeds via a Knoevenagel condensation between the ketone (e.g., cyclohexanone) and the α-cyanoester, forming an α,β-unsaturated nitrile intermediate. Subsequent sulfur incorporation remains debated, but computational studies suggest polysulfide intermediates form through nucleophilic degradation or protonation-induced pathways. Cyclization and tautomerization yield the 2-aminothiophene core, with aromatization occurring under oxidative conditions.

Key Steps:

  • Knoevenagel Condensation: Cyclohexanone reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile.
  • Sulfur Insertion: Elemental sulfur integrates into the intermediate, likely via polysulfide chains.
  • Cyclization and Aromatization: Ring closure and oxidation produce the tetrahydrobenzo[b]thiophene scaffold.

Reaction Variations

Variants of the Gewald reaction accommodate diverse substrates and conditions:

VariationConditionsYield (%)Reference
Classic GewaldEthanol, morpholine, 75°C70–98
Microwave-AssistedSolvent-free, 100°C, 20 min85
Four-ComponentWater, triethylamine, room temp76
Oxidative AromatizationDMSO, p-toluenesulfonic acid, 190°C98

The four-component modification introduces amines (e.g., primary/secondary amines) to yield 2-amino-3-carboxamide derivatives, broadening functional group compatibility. Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes.

XLogP3

2

Wikipedia

2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile

Dates

Modify: 2023-08-15

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